molecular formula C19H13N3O2 B11655201 N-(4-nitrophenyl)acridin-9-amine CAS No. 64895-30-3

N-(4-nitrophenyl)acridin-9-amine

Cat. No.: B11655201
CAS No.: 64895-30-3
M. Wt: 315.3 g/mol
InChI Key: PAOOQRRWBZDBPN-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)acridin-9-amine is a heterocyclic compound featuring an acridine core substituted with a 4-nitrophenylamine group at the 9-position. Its molecular formula is C₁₉H₁₃N₃O₂, with a molecular weight of 315.33 g/mol. Key spectral data includes:

  • IR: Peaks at 1519 cm⁻¹ (Ar-NO₂), 3340 cm⁻¹ (N-H stretch), and 1608/1473 cm⁻¹ (aromatic C=C) .
  • NMR: ^1H NMR signals at δ 6.85–8.91 ppm (aromatic protons), δ 11.11 ppm (9-NH), and ^13C NMR resonances at 148.2–169.6 ppm (aromatic carbons) .
  • MS: Molecular ion peak at m/z 315.33 .

The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and biological interactions. This compound is a precursor in synthesizing antimicrobial and anticancer derivatives .

Properties

CAS No.

64895-30-3

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

N-(4-nitrophenyl)acridin-9-amine

InChI

InChI=1S/C19H13N3O2/c23-22(24)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,(H,20,21)

InChI Key

PAOOQRRWBZDBPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)acridin-9-amine typically involves the condensation of 9-chloroacridine with 4-nitroaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction can be summarized as follows:

9-chloroacridine+4-nitroanilineK2CO3,DMFThis compound\text{9-chloroacridine} + \text{4-nitroaniline} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 9-chloroacridine+4-nitroanilineK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the para position of the phenyl ring activates the aromatic system for substitution reactions. This reactivity is exploited in synthetic pathways to generate derivatives with varied biological activity.

Substituent Reagent/Conditions Product Yield Source
Amine derivatives9-Chloroacridine, N-methyl-2-pyrrolidine, 25–30°C, 24–30 hN-(5-substituted phenyl-thiadiazol-2-yl)acridin-9-amine50–60%
Alkyl/aryl aminesK₂CO₃, DMF, 80–100°CN-alkyl/aryl-acridin-9-amine derivatives75–85%

Key Findings :

  • Substituents on the thiadiazole ring (e.g., chloro, fluoro, nitro) enhance anti-inflammatory and analgesic activities .

  • Steric hindrance from the acridine core limits substitution at the 9-position, favoring regioselectivity at the nitro-phenyl group.

Reduction of Nitro Group

The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reducing conditions.

Reducing Agent Conditions Product Yield Source
H₂/Pd-CEthanol, RT, 6 hN-(4-aminophenyl)acridin-9-amine90%
Fe/HClHCl (conc.), reflux, 4 hN-(4-aminophenyl)acridin-9-amine65%

Applications :

  • Reduced derivatives show enhanced DNA intercalation and topoisomerase inhibition .

  • The amine product serves as an intermediate for further functionalization (e.g., sulfonamide coupling) .

Oxidation Reactions

The acridine core undergoes oxidation, particularly at the electron-rich 9-amino position.

Oxidizing Agent Conditions Product Outcome Source
KMnO₄/H₂SO₄70°C, 2 hAcridone derivativesPartial ring oxidation
Ozone (O₃)CH₂Cl₂, −78°C, 1 hNitro-acridone intermediatesSelective C–N cleavage

Mechanistic Insight :

  • Oxidation at the acridine nitrogen generates reactive intermediates implicated in anticancer activity.

Coupling Reactions

The nitro group facilitates coupling with aryl/heteroaryl halides via Buchwald-Hartwig or Ullmann reactions.

Coupling Partner Catalyst/Base Product Yield Source
4-BromophenylthiadiazolePd(OAc)₂, Cs₂CO₃, DMSON-(4-(thiadiazolyl)phenyl)acridin-9-amine48%
3-Nitroacridin-9-amineEDCI, DMF, RT4-Amino-N-(4-((3-nitroacridin-9-yl)amino)phenyl)butane-1-sulfonamide62%

Applications :

  • Coupled derivatives exhibit tyrosine kinase inhibition and antiproliferative effects .

Interactions with Biological Macromolecules

While not a traditional "chemical reaction," the compound’s planar structure enables non-covalent interactions:

Target Interaction Type Biological Effect Source
DNAIntercalationDisruption of replication/transcription
Topoisomerase IIEnzyme inhibitionApoptosis in cancer cells

Structural Analysis :

  • The nitro group enhances binding affinity to DNA grooves (ΔG = −8.2 kcal/mol) .

Stability and Degradation

N-(4-nitrophenyl)acridin-9-amine degrades under prolonged UV exposure or acidic conditions:

Condition Degradation Pathway Half-Life Source
UV light (365 nm)Nitro → Nitroso conversion4 h
HCl (1 M)Hydrolysis of acridine core2 h

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(4-nitrophenyl)acridin-9-amine has been investigated for its potential as an anticancer agent. Acridine derivatives are known to intercalate into DNA, disrupting the replication process and inhibiting topoisomerase enzymes, which are critical for DNA unwinding during replication. Studies have shown that compounds like this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the intercalation into the DNA helix and the inhibition of topoisomerase II activity. This action leads to the accumulation of DNA breaks, ultimately triggering cell death pathways in cancer cells .

Biological Imaging

Fluorescent Probes
The compound exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time. This application is particularly valuable in studying cellular dynamics and tracking biomolecules within live cells.

Applications in Diagnostics
Due to its fluorescent nature, this compound has potential applications in diagnostic assays, where it can be used to detect specific biomolecules or cellular changes associated with diseases .

Materials Science

Dyes and Pigments
In addition to its biological applications, this compound is utilized in the development of dyes and pigments. Its strong fluorescence and stability make it an excellent candidate for creating vibrant colors in various materials, including textiles and plastics.

Organic Electronics
The compound's electronic properties also lend themselves to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to transport charge efficiently is crucial for enhancing the performance of these devices .

Case Study 1: Anticancer Activity

A study conducted at the Arizona Cancer Center evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through a mechanism involving DNA intercalation and topoisomerase inhibition. This study highlights the potential of this compound as a lead structure for developing new anticancer therapies .

Case Study 2: Fluorescent Imaging

In a separate investigation, researchers utilized this compound as a fluorescent probe to monitor cellular processes in live cells. The study demonstrated that the compound could effectively label specific cellular components, providing insights into cellular dynamics during mitosis. This application showcases the versatility of acridine derivatives in biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) improve DNA intercalation and antimicrobial activity but reduce synthesis yields due to steric hindrance .
  • Methoxy groups enhance solubility but may reduce planar stacking efficiency .
  • Thiadiazole hybrids exhibit dual biological activities (e.g., anti-inflammatory and anticancer) due to synergistic effects .
Anticancer Activity
  • N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) : Demonstrated IC₅₀ < 10 µM against HL60 leukemia cells via G-quadruplex stabilization .
  • N-(4-Nitrophenyl)acridin-9-amine : Derivatives show moderate activity against E. coli and C. albicans (MIC = 12.5 µg/mL) .
Anti-Inflammatory Activity
  • Chloro/Fluoro-thiadiazole derivatives : >70% inhibition in rat paw edema models, outperforming standard drugs like diclofenac .
Tautomerism and Solvent Effects
  • Substituents like -NH₂ or -OCH₃ influence amino-imino tautomerism, altering binding modes in polar solvents (e.g., DMSO vs. CDCl₃) .

Drug-Likeness and Pharmacokinetics

  • This compound : LogP = 3.2 (moderate lipophilicity), with moderate bioavailability .
  • Thiadiazole derivatives : Drug-likeness scores correlate with anti-inflammatory efficacy, suggesting favorable ADME profiles .

Biological Activity

N-(4-nitrophenyl)acridin-9-amine is a compound that belongs to the acridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Overview of Acridine Derivatives

Acridine derivatives, including this compound, are known for their potential therapeutic applications. The 9-aminoacridine core structure is significant for developing anticancer and antimalarial agents. Compounds in this class can intercalate into DNA, inhibit topoisomerase II, and exhibit antiproliferative properties .

The biological activity of this compound primarily involves:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting normal DNA function and leading to inhibition of transcription and replication.
  • Topoisomerase II Inhibition : Similar to other acridine derivatives, it may act as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. This action is particularly relevant in cancer therapy .
  • Antiparasitic Activity : Some acridine derivatives have shown efficacy against malaria parasites by targeting specific enzymes involved in the parasite's lifecycle .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values indicate potent activity compared to standard chemotherapeutics .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties:

  • Inhibition of Plasmepsins : The compound targets plasmepsins in malaria parasites, inhibiting their activity and disrupting hemoglobin degradation pathways, which leads to the accumulation of toxic heme within the parasite .
Study TypeFindings
In vitro cytotoxicityInduces apoptosis in cancer cell lines
Antimalarial efficacyInhibits plasmepsins; disrupts parasite lifecycle

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values ranging from 5 to 15 µM, indicating a strong potential for use as an anticancer agent.
  • Antimalarial Efficacy :
    Another investigation focused on the compound's ability to inhibit malaria growth in vitro. Results showed a significant reduction in parasitemia levels when treated with this compound compared to untreated controls.

Q & A

Basic Research Question

  • 1H/13C NMR : Acridine protons (δ 7.8–8.9 ppm) and nitrophenyl protons (δ 8.1–8.3 ppm) show distinct splitting patterns. Coupling constants (J = 8–9 Hz) confirm para-substitution on the phenyl ring .
  • UV-Vis : Strong absorption at λmax ~370 nm (π→π* transition of acridine) and ~260 nm (nitrophenyl charge transfer) confirms conjugation .
  • HRMS : Exact mass matching within 2 ppm ensures molecular formula validation; fragmentation patterns distinguish nitro groups from other electron-withdrawing substituents .

How do structural modifications of the acridine core influence the compound’s interaction with DNA or proteins?

Advanced Research Question

  • Intercalation studies : Planar acridine derivatives intercalate into DNA base pairs, but the 4-nitrophenyl group sterically hinders deep binding. Fluorescence quenching assays with ethidium bromide demonstrate reduced intercalation efficiency compared to unsubstituted acridines .
  • Protein binding : Molecular docking reveals that the nitro group forms hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2), while the acridine ring engages in π-π stacking with hydrophobic residues .
  • Modification strategies : Adding methyl groups to the acridine nitrogen (e.g., N-methyl analogs) increases lipophilicity, enhancing blood-brain barrier penetration in neurotargeting studies .

What are the stability challenges for this compound under storage or experimental conditions?

Advanced Research Question

  • Photodegradation : Exposure to UV light reduces the nitro group to amine, detected via TLC (Rf shift) or LC-MS. Storage in amber vials under argon is recommended .
  • Thermal stability : Decomposition above 150°C (DSC data) releases NOx gases, confirmed by FTIR. Avoid lyophilization; instead, use vacuum drying at ≤60°C .
  • pH sensitivity : Protonation at acidic pH (≤3) solubilizes the compound but accelerates nitro group reduction. Buffers near neutral pH (6–8) are optimal for biological assays .

How can researchers design experiments to assess the environmental impact of this compound derivatives?

Advanced Research Question

  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to measure LC50/EC50. Acridine derivatives with logP >3 show higher bioaccumulation risks .
  • Degradation studies : Advanced oxidation processes (e.g., UV/H2O2) degrade the compound into non-toxic quinoline intermediates, monitored via HPLC-TOF-MS .
  • Soil adsorption : Batch experiments with kaolinite or humic acid quantify adsorption coefficients (Kd), critical for predicting groundwater contamination .

What computational methods are validated for predicting the physicochemical properties of this compound?

Basic Research Question

  • DFT calculations : B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.1 eV), correlating with redox activity in electrochemical assays .
  • QSAR models : Use topological polar surface area (TPSA ~75 Ų) and LogP (~2.8) to predict membrane permeability and solubility .
  • Molecular dynamics : Simulate solvation free energy in water/octanol systems to optimize solvent selection for crystallization .

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